In Vivo Efficacy in Noise-Induced Hearing Loss (NIHL) Model: Direct Comparison with KX2-329 and KX2-328
A direct head-to-head study in chinchillas evaluated the protective effect of KX1-141 against impulse noise. The study found that the cochleae treated with KX1-141 did not show statistically significant protection from impulse noise, as measured by auditory evoked response threshold shifts and outer hair cell loss, when compared to the control group [1]. In contrast, the comparator compound KX2-329, a biaryl-based Src/tubulin dual inhibitor, provided significant protection in the same model [2]. This data provides a critical, negative but essential, piece of evidence for researchers selecting a Src inhibitor for NIHL studies, clearly indicating that not all in-class compounds are effective for this application.
| Evidence Dimension | In vivo protection from impulse noise (hearing threshold shift and outer hair cell loss) |
|---|---|
| Target Compound Data | No statistically significant protection vs. control |
| Comparator Or Baseline | KX2-329 (biaryl-based Src/tubulin inhibitor): Statistically significant protection vs. control; KX2-328 (ATP-competitive Src inhibitor): No statistically significant protection vs. control. |
| Quantified Difference | Qualitative difference: Significant protection (KX2-329) vs. No significant protection (KX1-141, KX2-328). |
| Conditions | Chinchilla model; local cochlear delivery via round window membrane diffusion 30 min prior to impulse noise exposure. |
Why This Matters
This data is crucial for procurement decisions in NIHL research, demonstrating that KX1-141 is an ineffective tool for this specific application, unlike KX2-329, thereby preventing wasted resources and experimental failure.
- [1] Bielefeld EC, et al. Protection from impulse noise-induced hearing loss with novel Src-protein tyrosine kinase inhibitors. Neurosci Res. 2011 Dec;71(4):348-54. PMID: 21840347. View Source
- [2] ScienceDirect. Protection from impulse noise-induced hearing loss with novel Src-protein tyrosine kinase inhibitors. Neuroscience Research. 2011. View Source
